6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrophenyl group, a carbonitrile group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with malononitrile and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 6-(3-aminophenyl)-2-oxo-1H-pyridine-3-carbonitrile.
Substitution: Various amides or esters depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its derivatives are explored for their biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase . The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(4-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile: Similar structure but with the nitro group in the para position.
6-(3-aminophenyl)-2-oxo-1H-pyridine-3-carbonitrile: The nitro group is reduced to an amino group.
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carboxylic acid: The nitrile group is oxidized to a carboxylic acid.
Uniqueness
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties
Biological Activity
Overview
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile, also known by its CAS number 56916-10-0, is a heterocyclic compound characterized by a pyridine ring substituted with a nitrophenyl group, a carbonitrile group, and an oxo group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.
The molecular formula of this compound is C11H7N3O2, and it has a molecular weight of approximately 221.19 g/mol. Its structure allows for various chemical reactions, which can be harnessed for synthesizing derivatives with enhanced biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce inflammation and associated pain.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Bacillus subtilis | 0.0048 |
Pseudomonas aeruginosa | 0.039 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in vitro has been noted, making it a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have been conducted to evaluate the biological activity of derivatives of this compound:
- Case Study on Antibacterial Efficacy : A study published in MDPI demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against multiple strains, with modifications to the nitrophenyl group enhancing efficacy .
- Anticancer Assessment : Research published in ACS Inorganic Chemistry highlighted that certain derivatives showed promising cytotoxic effects on cancer cell lines, indicating potential pathways for drug development targeting specific cancers .
Properties
IUPAC Name |
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-4-5-11(14-12(9)16)8-2-1-3-10(6-8)15(17)18/h1-6H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUNFHQIOLIVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C(=O)N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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